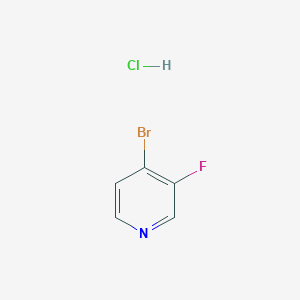

4-Bromo-3-fluoropyridine hydrochloride

Description

4-Bromo-3-fluoropyridine hydrochloride (CAS 1159811-44-5) is a halogenated pyridine derivative with the molecular formula C₅H₄BrClFN and a molecular weight of 212.45 g/mol . It is a white crystalline powder primarily used as a pharmaceutical intermediate in drug synthesis, particularly in the development of active pharmaceutical ingredients (APIs) . The compound features a pyridine ring substituted with bromine at the 4-position and fluorine at the 3-position, with a hydrochloride counterion enhancing its stability and solubility in polar solvents .

Propriétés

IUPAC Name |

4-bromo-3-fluoropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFN.ClH/c6-4-1-2-8-3-5(4)7;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSNDHTUFCXSAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657726 | |

| Record name | 4-Bromo-3-fluoropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159811-44-5 | |

| Record name | 4-Bromo-3-fluoropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-fluoropyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Bromination and Fluorination via Aminopyridine Precursors Using Improved Blaz-Schiemann Reaction (Route B)

This industrially scalable method is detailed in Chinese patent CN102898358A and involves:

Step 1: Bromination of Aminopyridine

- Starting Material: 3-Amino-6-picoline (aminopyridine derivative)

- Brominating Agents: Sodium bromide and sodium bromate in aqueous solution, or alternatively tribromo oxygen phosphorus under heating

- Reaction Conditions:

- Well-oxygenated environment at room temperature for 3 hours (sodium bromide/bromate system)

- Or heating at 110–130°C for 3 hours (tribromo oxygen phosphorus)

- Workup: Neutralization with saturated sodium bicarbonate and extraction with ethyl acetate

- Purification: Recrystallization from ethyl acetate/petroleum ether

- Yield: Approximately 90% for brominated intermediate

Step 2: Fluorination via Blaz-Schiemann Reaction

- Starting Material: Brominated aminopyridine intermediate

- Fluorinating Agent: Sodium nitrite in anhydrous hydrogen fluoride (HF)

- Reaction Conditions:

- Diazotization at −78°C

- Stirring at −5 to 5°C for 30 minutes

- Gradual warming to 30–70°C for 30–60 minutes

- Workup: Quenching with ice-water mixture, neutralization with sodium bicarbonate, extraction with dichloromethane

- Purification: Recrystallization from ethyl acetate/petroleum ether

- Yield: Approximately 85% for fluorinated product

Overall Yield: Around 76.8% for the two-step process

-

- Mild reaction temperatures mostly near ambient

- Avoidance of toxic bromine handling by using sodium bromide/bromate system

- High yields and purity suitable for scale-up and industrial production

- Environmentally friendlier process with reduced hazardous waste

Reaction Vessel: Use of tetrafluoroethylene (PTFE) tanks for handling corrosive HF

This method is well-documented with NMR spectral data confirming product identity and purity.

Comparative Data Table of Preparation Methods

| Parameter | Route A: Fluorination of Bromonitropyridine | Route B: Bromination + Blaz-Schiemann Fluorination |

|---|---|---|

| Starting Material | 3-Bromo-4-nitropyridine | 3-Amino-6-picoline |

| Bromination Step | Pre-existing bromine on nitropyridine | Bromination of aminopyridine |

| Fluorinating Agent | Tetrabutylammonium fluoride (TBAF) | Sodium nitrite in anhydrous HF |

| Solvent | THF / DMSO | Aqueous for bromination; anhydrous HF for fluorination |

| Temperature | ~25°C | −78°C to 70°C (stepwise) |

| Reaction Time | Not specified | 3 hours bromination; up to 1 hour fluorination |

| Yield (per step) | Not explicitly stated | Bromination ~90%; Fluorination ~85% |

| Overall Yield | Not specified | ~76.8% |

| Purification | HPLC, recrystallization | Recrystallization (ethyl acetate/petroleum ether) |

| Industrial Suitability | Suitable for lab scale | Suitable for industrial scale |

| Environmental Considerations | Mild conditions, less toxic reagents | Avoids bromine vapor; uses safer brominating agents |

| Product Verification | HR-MS, NMR, HPLC | NMR, HR-MS, melting point |

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-3-fluoropyridine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.

Applications De Recherche Scientifique

Chemical Synthesis

a. Intermediate in Drug Development

4-Bromo-3-fluoropyridine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique electronic properties make it a valuable building block for creating biologically active compounds. For example, derivatives of this compound have been explored for their potential as antibacterial agents, with modifications leading to increased efficacy against resistant strains of bacteria .

b. Synthesis of Fluorinated Compounds

The compound is utilized in the synthesis of fluorinated heterocycles, which often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The introduction of fluorine atoms can significantly alter the pharmacokinetic properties of drugs, improving their bioavailability and metabolic stability .

Agricultural Applications

a. Nematocidal Properties

Research has indicated that certain derivatives of this compound possess nematocidal properties. These compounds can be used to develop effective treatments against nematode pests that affect crops, contributing to agricultural productivity .

Material Science

a. Conductive Polymers

this compound can be polymerized to produce materials with desirable electrical conductivity. Such polymers have potential applications in electronic devices and sensors, where conductive materials are essential .

Case Studies

Mécanisme D'action

The mechanism by which 4-bromo-3-fluoropyridine hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved vary based on the compound's intended use and the specific biological system it interacts with.

Comparaison Avec Des Composés Similaires

Key Properties :

- Storage : Requires storage under an inert atmosphere at 2–8°C to prevent degradation .

- Hazard Profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H332 (harmful if inhaled), and H335 (respiratory irritation) .

Comparison with Similar Compounds

The structural and functional uniqueness of 4-bromo-3-fluoropyridine hydrochloride is best understood through comparison with related halogenated pyridine hydrochlorides. Below is a detailed analysis:

Structural and Functional Comparison

Table 1: Key Properties of Selected Pyridine Hydrochlorides

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications |

|---|---|---|---|---|---|

| This compound | 1159811-44-5 | C₅H₄BrClFN | 212.45 | 4-Br, 3-F, HCl | Pharmaceutical synthesis |

| 4-Bromo-3-methylpyridine hydrochloride | 40899-37-4 | C₆H₇BrClN | 208.48 | 4-Br, 3-CH₃, HCl | Organic synthesis |

| 4-Bromo-3-chloropyridine hydrochloride | 884494-36-4 | C₅H₄BrCl₂N | 228.36 | 4-Br, 3-Cl, HCl | Cross-coupling reactions |

| 4-Bromo-3-methoxypyridine hydrochloride | 161417-28-3 | C₆H₇BrClNO | 224.49 | 4-Br, 3-OCH₃, HCl | Agrochemical intermediates |

| 4-Bromopyridine hydrochloride | 19524-06-2 | C₅H₅BrClN | 194.46 | 4-Br, HCl | Ligand synthesis |

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The 3-fluoro substituent in this compound increases the pyridine ring’s electron-deficient character compared to 3-methyl (electron-donating) or 3-methoxy (moderately donating) groups. This enhances its reactivity in nucleophilic aromatic substitution (NAS) reactions .

Physicochemical Properties: Solubility: The hydrochloride salt form improves aqueous solubility compared to non-ionic analogs. Stability: Fluorine’s small atomic radius and strong C-F bond contribute to greater thermal stability compared to chlorine or methoxy-substituted derivatives .

Application-Specific Differences :

- This compound is preferred in API synthesis due to fluorine’s role in enhancing metabolic stability and bioavailability in drug candidates .

- 4-Bromo-3-methoxypyridine hydrochloride is more commonly used in agrochemicals , where the methoxy group facilitates hydrogen bonding with biological targets .

Research Findings and Reactivity

Table 2: Reactivity in Cross-Coupling Reactions

| Compound | Suzuki Reaction Yield (%) | Buchwald-Hartwig Amination Yield (%) |

|---|---|---|

| This compound | 85–90 | 75–80 |

| 4-Bromo-3-chloropyridine hydrochloride | 70–75 | 65–70 |

| 4-Bromo-3-methylpyridine hydrochloride | 60–65 | 50–55 |

Key Trends :

- The 3-fluoro substituent in this compound exhibits superior reactivity in Suzuki-Miyaura couplings due to its electron-withdrawing nature, which polarizes the C-Br bond and accelerates transmetallation .

- In contrast, 3-methyl and 3-methoxy groups reduce reaction rates due to steric hindrance or electronic deactivation .

Table 3: Hazard Profiles

| Compound | Hazard Statements | Storage Requirements |

|---|---|---|

| This compound | H302, H315, H319, H332, H335 | 2–8°C, inert atmosphere |

| 4-Bromo-3-chloropyridine hydrochloride | H302, H318, H335 | Room temperature, dry environment |

| 4-Bromo-3-methylpyridine hydrochloride | H302, H312 | 2–8°C |

Activité Biologique

4-Bromo-3-fluoropyridine hydrochloride (CAS Number: 1159811-44-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacokinetics, metabolic pathways, and case studies that highlight its potential therapeutic applications.

Molecular Formula: CHBrFN·HCl

Molecular Weight: 196.44 g/mol

Structure: The compound features a pyridine ring substituted with bromine and fluorine atoms, which enhance its biological interactions.

1. Inhibition of Cytochrome P450 Enzymes

This compound has been identified as an inhibitor of the cytochrome P450 enzyme CYP1A2. This enzyme plays a crucial role in drug metabolism, and its inhibition can lead to altered pharmacokinetics of co-administered drugs. The compound does not inhibit other CYP enzymes like CYP2C19, CYP2C9, CYP2D6, or CYP3A4, suggesting a selective inhibition profile that may be beneficial in drug design .

2. Blood-Brain Barrier Permeability

The compound is classified as a blood-brain barrier (BBB) permeant, indicating its potential utility in central nervous system (CNS) disorders. The Log Kp value for skin permeation is -5.74 cm/s, which suggests moderate permeability characteristics conducive for CNS-targeting drugs .

3. Antiproliferative Activity

Recent studies have demonstrated the antiproliferative effects of this compound on various cancer cell lines. For instance, it has shown promising results against BCL6, a transcriptional repressor implicated in the pathogenesis of several cancers. In vitro assays revealed an IC50 value of approximately 4.8 nM for BCL6 inhibition, indicating potent activity .

Case Study 1: BCL6 Inhibition

In a study investigating the pharmacokinetics and efficacy of various compounds targeting BCL6, this compound was administered at doses of 1 mg/kg intravenously and 5 mg/kg orally to female Balb/C mice. The compound exhibited low bioavailability (21%) but maintained a longer half-life compared to other tested compounds, suggesting potential for further optimization in drug formulation .

| Parameter | Value |

|---|---|

| Dose (i.v.) | 1 mg/kg |

| Dose (p.o.) | 5 mg/kg |

| Bioavailability | 21% |

| Half-life | 1.12 hours |

Case Study 2: CNS Applications

The ability of this compound to cross the BBB makes it a candidate for CNS-related applications. Its selective inhibition of CYP1A2 could provide therapeutic benefits in managing drug interactions within the brain, particularly in patients undergoing treatment for neurological disorders .

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | CHBrClFN | |

| Purity (HPLC) | >95% (commercial grade) | |

| Solubility in DMSO | ~50 mg/mL |

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| 4-Hydroxy-3-fluoropyridine | Hydrolysis under acidic conditions | Use anhydrous solvents, inert gas |

| Dehalogenated products | Over-reduction in coupling reactions | Optimize catalyst loading |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.